molecular formula C8H8O3 B13261730 2,3-Dihydro-1-benzofuran-5,7-diol

2,3-Dihydro-1-benzofuran-5,7-diol

Cat. No.: B13261730
M. Wt: 152.15 g/mol
InChI Key: FKEDIFUHQXNRGG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5,7-diol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two hydroxyl groups at positions 5 and 7 on the benzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5,7-diol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in the formation of the desired benzofuran compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-5,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-5,7-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Benzofuran: The parent compound without hydroxyl groups.

    2,3-Dihydro-1-benzofuran: Lacks the hydroxyl groups at positions 5 and 7.

    5,7-Dihydroxybenzofuran: Similar structure but without the dihydro component.

Uniqueness: 2,3-Dihydro-1-benzofuran-5,7-diol is unique due to the presence of both hydroxyl groups and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-5,7-diol

InChI

InChI=1S/C8H8O3/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,9-10H,1-2H2

InChI Key

FKEDIFUHQXNRGG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2O)O

Origin of Product

United States

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